
4-(5-Fluoropyridin-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoropyridin-2-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyridin-2-yl)piperidin-4-ol typically involves the reaction of 5-fluoropyridine with piperidin-4-ol under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford the desired product in good yields . The reaction conditions often involve moderate temperatures and the use of solvents such as petroleum ether and ethyl acetate for purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-(5-Fluoropyridin-2-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyridin-2-yl)piperidin-4-ol: A closely related compound with similar structural features.
Piperidine derivatives: Compounds like piperidine and its various substituted forms.
Uniqueness
4-(5-Fluoropyridin-2-yl)piperidin-4-ol is unique due to the presence of both a fluoropyridine and a piperidine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in simpler piperidine or pyridine derivatives .
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for 4-(5-Fluoropyridin-2-yl)piperidin-4-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling fluoropyridine derivatives with piperidine precursors under catalytic conditions. For example, palladium-catalyzed cross-coupling or nucleophilic substitution reactions are common. Reaction parameters like solvent polarity (e.g., methanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., Pd/Cu complexes) significantly impact product purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the hydroxylated piperidine moiety .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable). Fluorine-specific NMR (¹⁹F) is essential to confirm the position of the fluoropyridine group. IR spectroscopy can verify the hydroxyl group’s presence (broad peak ~3200–3600 cm⁻¹). Cross-validate with computational methods (e.g., DFT calculations) to predict spectral patterns .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays. Enzymatic inhibition studies (e.g., kinase or phosphatase assays) can assess functional activity. Cytotoxicity profiling (MTT assay) in cell lines helps determine therapeutic windows. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How do structural modifications (e.g., fluoropyridine position or hydroxyl group substitution) alter bioactivity?
- Methodological Answer : Comparative SAR studies are critical. For instance:
- Replacing the 5-fluoropyridin-2-yl group with trifluoromethyl (as in 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol) increases lipophilicity, enhancing blood-brain barrier penetration .
- Substituting the hydroxyl group with a ketone (e.g., piperidin-4-one derivatives) reduces hydrogen-bonding capacity, often lowering receptor affinity .
Use molecular docking to predict binding interactions with target proteins (e.g., kinases or neurotransmitter receptors).
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS with deuterated internal standards is optimal for quantification. Challenges include:
- Matrix effects from plasma proteins, requiring solid-phase extraction (SPE) for cleanup.
- Hydroxyl group instability under acidic conditions; use neutral pH during sample preparation.
- Fluorine’s electronegativity may interfere with ionization; optimize ESI parameters (e.g., source temperature, gas flow) .
Q. How can researchers resolve contradictions in reported bioactivity data for fluoropyridine-piperidine hybrids?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell type, incubation time) or compound purity. Mitigation strategies:
- Validate purity via HPLC (>95%) and elemental analysis.
- Reproduce assays in standardized models (e.g., HEK293 cells for receptor studies).
- Cross-reference with structurally related compounds (e.g., 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride) to identify conserved pharmacophores .
Q. Key Considerations for Experimental Design
- Control Experiments : Include analogs lacking the hydroxyl group (e.g., piperidin-4-one derivatives) to isolate its role in bioactivity .
- Stability Studies : Monitor compound degradation under physiological pH (e.g., PBS buffer) and light exposure .
- Ethical Compliance : Adhere to in-vitro research guidelines; avoid in-vivo applications without regulatory approval .
Properties
Molecular Formula |
C10H13FN2O |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-(5-fluoropyridin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H13FN2O/c11-8-1-2-9(13-7-8)10(14)3-5-12-6-4-10/h1-2,7,12,14H,3-6H2 |
InChI Key |
FYUYTAMXNGKVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=NC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.